Benzamide, N,N-bis(2-oxopropyl)-
Description
The 2-oxopropyl substituent introduces ketone functionalities, which may enhance electrophilic reactivity compared to hydroxyl or alkyl-substituted analogs.
Properties
CAS No. |
61636-38-2 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N,N-bis(2-oxopropyl)benzamide |
InChI |
InChI=1S/C13H15NO3/c1-10(15)8-14(9-11(2)16)13(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
LJQSPEKJECVPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(2-oxopropyl)- typically involves a series of chemical reactions. One common method includes the reaction of benzamide with 2-oxopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-bis(2-oxopropyl)- involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-bis(2-oxopropyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Benzamide, N,N-bis(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N-bis(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on structural analogs.
Key Observations :
- The 2-oxopropyl groups in the target compound introduce ketone functionalities, which may increase susceptibility to nucleophilic attack compared to hydroxylated analogs like N,N-bis(2-hydroxypropyl)benzamide .
- Electron-withdrawing substituents (e.g., sulfamoyl in ) drastically alter reactivity and biological activity compared to alkyl/ketone-substituted benzamides .
Physicochemical Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : Hydroxypropyl-substituted benzamides (e.g., CAS 422278-61-3) exhibit higher aqueous solubility due to hydroxyl groups, whereas 2-oxopropyl derivatives may favor organic solvents due to reduced polarity .
- Stability : Ketone-bearing benzamides are likely more prone to hydrolysis or redox reactions under physiological conditions compared to ether- or hydroxyl-substituted variants.
Carcinogenicity and Mutagenicity
- N-Nitrosomethyl(2-oxopropyl)amine (MOP): A structurally related nitrosamine () demonstrated potent pancreatic carcinogenicity in Syrian hamsters, with tumors in 80–93% of subjects at doses as low as 1.75 mg/kg/week. MOP also induced nasal cavity and liver tumors, highlighting the impact of 2-oxopropyl groups on tissue specificity .
- Comparison with BOP: MOP (2-oxopropyl-substituted) exhibited stronger mutagenicity in V79 cell assays than nitrosobis(2-oxopropyl)amine (BOP), suggesting that methyl group positioning and substituent electronegativity influence carcinogenic potency .
Antioxidant Activity (Schiff Base Analogs)
The absence of hydroxyls in 2-oxopropyl-substituted benzamides likely reduces such activity, emphasizing the role of substituent polarity in redox modulation .
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